molecular formula C12H17NO4 B13007590 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine

Cat. No.: B13007590
M. Wt: 239.27 g/mol
InChI Key: DXMPCRKLEMTALZ-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of a benzo[d][1,3]dioxole ring, an ethanamine chain, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Ethanamine Chain: The benzo[d][1,3]dioxole ring is then reacted with an appropriate alkylating agent to introduce the ethanamine chain.

    Introduction of the Methoxyethyl Group: Finally, the methoxyethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Column Chromatography: For purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as halides or ethers.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d][1,3]dioxol-5-yloxy)ethanamine
  • 2-(Benzo[d][1,3]dioxol-5-yl)ethanamine
  • 2-(Benzo[d][1,3]dioxol-5-yloxy)ethylamine

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(2-methoxyethyl)ethanamine is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-methoxyethanamine

InChI

InChI=1S/C12H17NO4/c1-14-6-4-13-5-7-15-10-2-3-11-12(8-10)17-9-16-11/h2-3,8,13H,4-7,9H2,1H3

InChI Key

DXMPCRKLEMTALZ-UHFFFAOYSA-N

Canonical SMILES

COCCNCCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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